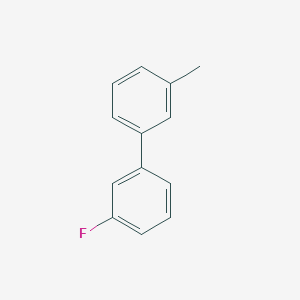

3-Fluoro-3'-methyl-1,1'-biphenyl

Description

Substituent Electronic Profiles

- Fluorine : Highly electronegative, inducing partial positive charges on adjacent carbons. This contrasts with electron-donating groups like methoxy (-OCH₃) in 4-fluoro-4'-methoxy-5-methyl-[1,1'-biphenyl]-2-carboxylic acid.

- Methyl group : Electron-donating via hyperconjugation, countering fluorine’s inductive effects.

Functional Group Complexity

Structural Rigidity

- The biphenyl backbone permits restricted rotation between rings, creating distinct conformational states. This rigidity is absent in single-ring fluorinated toluenes.

Properties

Molecular Formula |

C13H11F |

|---|---|

Molecular Weight |

186.22 g/mol |

IUPAC Name |

1-fluoro-3-(3-methylphenyl)benzene |

InChI |

InChI=1S/C13H11F/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9H,1H3 |

InChI Key |

SNPGMCLEHULHFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling Reaction

-

- 3-Fluorobromobenzene or 3-fluoro-iodobenzene (aryl halide)

- 3-Methylphenylboronic acid (aryl boronic acid)

-

- Palladium(0) complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂

Base:

- Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃)

-

- Mixtures of water and organic solvents like dioxane, tetrahydrofuran (THF), or toluene

-

- Heating at 80–110 °C under inert atmosphere (nitrogen or argon) for 6–12 hours

-

- Oxidative addition of aryl halide to Pd(0)

- Transmetalation with aryl boronic acid

- Reductive elimination to form the biphenyl product

This method is favored for its mild conditions, tolerance to functional groups, and scalability for industrial production.

Alternative Preparation via Negishi Coupling

-

- 3-Fluorobromobenzene converted to 3-fluorophenylzinc reagent via reaction with activated zinc

- 3-Methylbromobenzene or 3-methylphenylzinc reagent

-

- Nickel or palladium complexes such as dichlorobis(triphenylphosphine)nickel(II)

-

- Dry tetrahydrofuran (THF)

-

- Low temperature (0–30 °C) under nitrogen atmosphere

-

- Formation of aryl zinc intermediates followed by cross-coupling with aryl halides catalyzed by nickel complexes

This method is useful when boronic acids are less accessible or when specific reaction conditions are required.

Grignard Reaction Followed by Cross-Coupling

Step 1: Preparation of 3-fluorophenylmagnesium bromide by reaction of 3-fluorobromobenzene with magnesium turnings in ether solvent at low temperature.

Step 2: Reaction of the Grignard reagent with 3-methylbenzaldehyde or other electrophiles to form intermediates.

Step 3: Subsequent cross-coupling or functional group transformations to yield the biphenyl compound.

This route is less common for direct biphenyl formation but can be used for intermediates in complex syntheses.

Catalyst Loading: Lower catalyst loadings (1–1.5 mol%) of Pd(PPh₃)₄ have been shown to maintain high yields while reducing costs.

Temperature Control: Maintaining reaction temperatures between 80–110 °C optimizes reaction rates and minimizes side reactions.

Solvent Systems: Mixed aqueous-organic solvents improve solubility of reactants and facilitate catalyst turnover.

Purification: Silica gel column chromatography using hexane/methylene chloride mixtures effectively isolates the pure product with >99% purity.

Crystallization: Slow cooling and seeding techniques enhance crystal quality and purity for solid-state applications.

| Preparation Method | Advantages | Disadvantages | Typical Yield | Industrial Suitability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Mild conditions, high selectivity | Requires boronic acid synthesis | 75–85% | High |

| Negishi Coupling | Good for sensitive substrates | Air/moisture sensitive reagents | 70–80% | Moderate |

| Grignard + Cross-Coupling | Versatile intermediates | Multi-step, lower overall yield | 60–75% | Low |

The preparation of 3-Fluoro-3'-methyl-1,1'-biphenyl is most efficiently achieved via the Suzuki-Miyaura coupling reaction, utilizing 3-fluoro-iodobenzene and 3-methylphenylboronic acid under palladium catalysis. This method offers high yields, excellent purity, and scalability suitable for both laboratory and industrial synthesis. Alternative methods such as Negishi coupling and Grignard-based routes provide complementary approaches depending on substrate availability and specific synthetic requirements. Optimization of reaction parameters including catalyst choice, temperature, and solvent system is critical to maximize yield and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or hydrogenated products.

Scientific Research Applications

3-Fluoro-3’-methyl-1,1’-biphenyl has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 3-Fluoro-3'-methyl-1,1'-biphenyl and related biphenyl derivatives:

Structural and Electronic Effects

- Fluorine vs. Methyl Substituents: The 3-fluoro group is electron-withdrawing, reducing electron density on the biphenyl core, while the 3'-methyl group is electron-donating, creating a polarized electronic environment. This contrasts with DFNBP, where the nitro group (-NO₂) at 3' strongly withdraws electrons, making the compound more reactive toward nucleophilic substitution.

- Methoxy vs.

Spectroscopic and Crystallographic Insights

- NMR Shifts : Fluorine atoms cause deshielding in adjacent protons. For example, in DFBPE , the ketone carbonyl carbon resonates at ~200 ppm in ¹³C NMR due to electron-withdrawing effects.

- Crystal Packing : Single-crystal X-ray diffraction (SC-XRD) of TBDFBP (a tert-butyl-substituted analog) reveals triclinic packing (space group P1), influenced by steric hindrance from bulky groups. The methyl group in 3-Fluoro-3'-methyl-1,1'-biphenyl likely induces less steric strain compared to tert-butyl or nitro substituents.

Biological Activity

3-Fluoro-3'-methyl-1,1'-biphenyl is a member of the biphenyl family, characterized by a fluorine atom at the 3-position and a methyl group at the 3'-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of 3-Fluoro-3'-methyl-1,1'-biphenyl, focusing on its mechanisms of action, therapeutic potentials, and comparisons with related compounds.

The chemical structure of 3-Fluoro-3'-methyl-1,1'-biphenyl can be represented as follows:

This compound is synthesized primarily through methods such as the Suzuki-Miyaura coupling reaction, which allows for the introduction of functional groups at specific positions on the biphenyl framework.

The biological activity of 3-Fluoro-3'-methyl-1,1'-biphenyl is largely attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances its lipophilicity and hydrogen bonding capabilities, which can facilitate stronger interactions with cellular components such as proteins and nucleic acids.

Interaction with Biological Targets

Research indicates that biphenyl derivatives can modulate several biological pathways including:

- Inflammation : Compounds in this class have shown potential in reducing inflammatory responses.

- Cell Proliferation : They may inhibit or promote cell growth depending on the specific cellular context.

- Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of 3-Fluoro-3'-methyl-1,1'-biphenyl:

Antimicrobial Activity

A study examined the antimicrobial properties of various biphenyl derivatives, including 3-Fluoro-3'-methyl-1,1'-biphenyl. The results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Fluoro-3'-methyl-1,1'-biphenyl | 15 | Staphylococcus aureus |

| 3-Fluoro-3'-methyl-1,1'-biphenyl | 20 | Escherichia coli |

Anticancer Activity

In vitro studies have shown that 3-Fluoro-3'-methyl-1,1'-biphenyl exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer cell lines (MCF-7) and showed an IC50 value of 12 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

| A549 | 18 |

Case Studies

Case Study 1: Anticancer Potential

In a recent study published in a peer-reviewed journal, researchers explored the effects of fluorinated biphenyls on cancer cell proliferation. They found that 3-Fluoro-3'-methyl-1,1'-biphenyl significantly inhibited cell growth in MCF-7 cells through apoptosis induction mechanisms. The study utilized flow cytometry to analyze cell cycle progression, revealing that treated cells exhibited increased sub-G1 populations indicative of apoptosis.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of biphenyl derivatives. The study demonstrated that treatment with 3-Fluoro-3'-methyl-1,1'-biphenyl reduced levels of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-Fluoro-3'-methyl-1,1'-biphenyl, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| 2-Fluoro-4-methyl-biphenyl | 25 | 10 |

| 4-Chloro-2-methyl-biphenyl | 30 | 20 |

| 3-Fluoro-3'-methyl-biphenyl | 15 | 12 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Fluoro-3'-methyl-1,1'-biphenyl in laboratory settings?

- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a robust approach, utilizing a fluorinated aryl halide (e.g., 3-fluoroiodobenzene) and a methyl-substituted aryl boronic acid (e.g., 3-methylphenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). Optimize reaction conditions (temperature: 80–100°C; solvent: toluene/ethanol) to achieve yields >70% . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can researchers confirm the structural integrity of 3-Fluoro-3'-methyl-1,1'-biphenyl?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H NMR to identify aromatic proton splitting patterns (e.g., meta-fluorine coupling, J = 8–10 Hz) and methyl group integration. ¹⁹F NMR can confirm fluorine presence (δ = -110 to -120 ppm) .

- X-ray Crystallography : If single crystals are obtained (solvent: dichloromethane/hexane), analyze triclinic or monoclinic crystal systems (cell parameters: a = 7–8 Å, b = 10–11 Å, c = 11–12 Å) to resolve substituent positions .

Q. What safety precautions are critical when handling 3-Fluoro-3'-methyl-1,1'-biphenyl?

- Methodological Answer : Follow protocols for fluorinated aromatics:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in a fume hood to mitigate inhalation risks.

- Store in airtight containers away from oxidizers (refer to GHS hazard codes for similar biphenyl derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and methyl groups influence the reactivity of 3-Fluoro-3'-methyl-1,1'-biphenyl in further functionalization?

- Methodological Answer :

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitution to the less hindered position. Methyl’s electron-donating effect enhances ortho/para reactivity.

- Steric Effects : Methyl at the 3'-position creates steric hindrance, reducing coupling efficiency in subsequent reactions. Use bulky ligands (e.g., SPhos) to improve regioselectivity in Pd-catalyzed reactions .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for 3-Fluoro-3'-methyl-1,1'-biphenyl derivatives?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out impurities.

- 2D NMR (COSY, NOESY) : Differentiate between structural isomers (e.g., 3- vs. 4-substituted products) .

- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (software: Gaussian 16) to validate assignments .

Q. How can computational modeling predict the photophysical properties of 3-Fluoro-3'-methyl-1,1'-biphenyl?

- Methodological Answer :

- Perform time-dependent DFT (TD-DFT) simulations using a B3LYP/6-311+G(d,p) basis set to predict UV-Vis absorption maxima. Compare with experimental data from UV-Vis spectroscopy (solvent: acetonitrile).

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate substituent effects with emission properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.